molecular formula C24H20N4O3S B11491229 2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-3-(2-phenylethyl)quinazolin-4(3H)-one

2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-3-(2-phenylethyl)quinazolin-4(3H)-one

Cat. No.: B11491229
M. Wt: 444.5 g/mol
InChI Key: ZTENFMYMRPQBRP-UHFFFAOYSA-N
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Description

2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-3-(2-phenylethyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core, a furan ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-3-(2-phenylethyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization.

    Attachment of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the quinazolinone core: This involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Final coupling: The final step involves coupling the oxadiazole and quinazolinone intermediates under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of amines and reduced oxadiazole derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-3-(2-phenylethyl)quinazolin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of 2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-3-(2-phenylethyl)quinazolin-4(3H)-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in cell proliferation, such as kinases and proteases.

    Pathways Involved: It may modulate signaling pathways related to inflammation, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-3-(2-phenylethyl)quinazolin-4(3H)-one is unique due to its combination of a quinazolinone core with both a furan and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H20N4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

2-[[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one

InChI

InChI=1S/C24H20N4O3S/c1-16-11-12-20(30-16)22-27-26-21(31-22)15-32-24-25-19-10-6-5-9-18(19)23(29)28(24)14-13-17-7-3-2-4-8-17/h2-12H,13-15H2,1H3

InChI Key

ZTENFMYMRPQBRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NN=C(O2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5

Origin of Product

United States

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